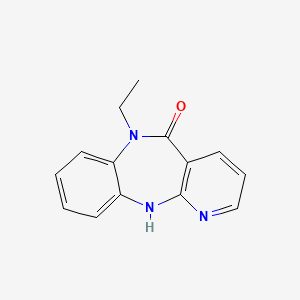
Triethanolamine hydroxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine hydroxyacetate is an organic compound with the chemical formula C8H19NO6. It is a derivative of triethanolamine, which is a tertiary amine and a triol. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethanolamine hydroxyacetate can be synthesized through the reaction of triethanolamine with acetic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the esterification of triethanolamine with acetic acid, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where triethanolamine and acetic acid are mixed in specific stoichiometric ratios. The reaction is carried out at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Triethanolamine hydroxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various halogenating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines.
Wissenschaftliche Forschungsanwendungen
Triethanolamine hydroxyacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical syntheses and as a complexing agent in coordination chemistry.
Biology: It is employed in biochemical assays and as a buffer in biological experiments.
Medicine: It is used in the formulation of pharmaceuticals and as an ingredient in topical medications.
Industry: It is utilized in the production of surfactants, emulsifiers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of triethanolamine hydroxyacetate involves its ability to act as a surfactant and a pH adjuster. As a surfactant, it lowers the interfacial tension in mixtures, preventing the separation of emulsions. As a pH adjuster, it can accept hydrogen ions, thereby raising the pH of solutions. This dual functionality makes it valuable in various applications, including cosmetics and pharmaceuticals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: A precursor to triethanolamine hydroxyacetate, used in similar applications.
Diethanolamine: Another related compound with two hydroxyl groups, used in surfactants and corrosion inhibitors.
Monoethanolamine: A simpler amine with one hydroxyl group, used in gas treatment and as a surfactant.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct properties compared to its parent compound, triethanolamine. This esterification enhances its solubility and reactivity, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
68299-02-5 |
|---|---|
Molekularformel |
C8H19NO6 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-hydroxyacetic acid |
InChI |
InChI=1S/C6H15NO3.C2H4O3/c8-4-1-7(2-5-9)3-6-10;3-1-2(4)5/h8-10H,1-6H2;3H,1H2,(H,4,5) |
InChI-Schlüssel |
PQJDLYIRTTVMCS-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CCO.C(C(=O)O)O |
Verwandte CAS-Nummern |
68299-02-5 67924-04-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-oxazaphospholidine-4-carboxylate](/img/structure/B12810747.png)





